3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
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Overview
Description
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is an organic compound characterized by the presence of two furan rings and a phenylene group connected through propenone linkages
Preparation Methods
The synthesis of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) typically involves the condensation reaction between terephthalaldehyde and 2-acetylfuran. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development due to its biological activities.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) involves its interaction with biological targets, such as enzymes and receptors. The compound’s furan rings and propenone linkages allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) include:
Bis-chalcones: These compounds also contain two chalcone units connected through a central linker and exhibit similar biological activities.
Bis-pyrazolyl-thiazoles: These compounds have shown potent anti-tumor activities and share structural similarities with the target compound.
In comparison, 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is unique due to its specific combination of furan rings and phenylene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27242-80-4 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-3-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H14O4/c21-17(19-3-1-13-23-19)11-9-15-5-7-16(8-6-15)10-12-18(22)20-4-2-14-24-20/h1-14H/b11-9+,12-10+ |
InChI Key |
NZUQBRSPJPOUOM-WGDLNXRISA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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